molecular formula C13H15N3O B1491650 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098089-91-7

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1491650
CAS No.: 2098089-91-7
M. Wt: 229.28 g/mol
InChI Key: MVQKFBYCZLFTCR-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, it can bind to specific receptors, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as protein kinases and receptors, altering their conformation and activity . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exert therapeutic effects by modulating specific biochemical pathways . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall metabolic homeostasis . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes .

Biological Activity

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2OC_{13}H_{14}N_2O with a molecular weight of 218.26 g/mol. The compound features a tetrahydropyrano structure fused with a pyrazole ring and a pyridine substituent.

Biological Activity Overview

Research indicates that compounds within the pyrazole family exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound under consideration has shown promising results in several studies.

Anticancer Activity

A significant focus has been on the anticancer properties of pyrazole derivatives. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported for these activities range from 5 to 20 µM depending on the specific formulation and experimental conditions .
Cell Line IC50 (µM) Reference
A54910
MCF-715

The mechanism by which this compound exerts its effects may involve multiple pathways:

  • Inhibition of Kinases : Some studies suggest that this compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence indicates that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory activity:

  • In vitro Studies : It has shown significant inhibition of pro-inflammatory cytokines in cell cultures. The IC50 values for inhibiting TNF-alpha production were reported at approximately 30 µM .
Cytokine IC50 (µM) Reference
TNF-alpha30

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : A study demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models of lung cancer.
  • Inflammation Model : In a rodent model of acute inflammation, administration of the compound led to a significant reduction in paw edema compared to controls .

Properties

IUPAC Name

1-ethyl-3-pyridin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQKFBYCZLFTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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